Nodakenetin
Overview
Description
Synthesis Analysis
The synthesis of Nodakenetin and its metabolites involves complex biochemical pathways. Research has highlighted the biotransformation of Nodakenetin by rat liver microsomes, producing two major polar metabolites. These metabolites were identified as 3'(R)-hydroxy-nodakenetin-3'-ol and 3'(S)-hydroxy-nodakenetin-3'-ol, with their structures confirmed by NMR, MS, and optical rotation analysis (Zhang & Yang, 2009).
Molecular Structure Analysis
The molecular structure of Nodakenetin has been explored through various spectroscopic techniques. Near-infrared Fourier transform Raman and Fourier transform infrared spectra analyses provided detailed insights into its structure, highlighting the presence of specific functional groups such as ester and lactone carbonyl vibrations. Computational studies further supported these findings, offering thermodynamic parameters and confirming the molecule's structural features (Binoy et al., 2005).
Chemical Reactions and Properties
Nodakenetin's chemical reactions, particularly its biotransformation and interaction with human intestinal bacteria, have been documented. When nodakenin was incubated with human intestinal bacteria, nodakenetin emerged as a main biotransformed product. A simple and selective high-performance liquid chromatographic method was developed for the simultaneous quantification of nodakenin and nodakenetin, highlighting their chemical stability and reactivity (Zhang & Yang, 2009).
Physical Properties Analysis
While specific studies directly detailing the physical properties of Nodakenetin were not identified, research into related compounds and analytical methodologies provides insights into the physical characterization of similar molecules. Techniques such as high-performance liquid chromatography (HPLC) and spectroscopy play critical roles in understanding these properties.
Chemical Properties Analysis
The chemical properties of Nodakenetin, including its bioactivity and interactions at the molecular level, have been a subject of interest. Studies focusing on its anti-inflammatory and anticancer potential reveal significant insights. For example, Nodakenetin has shown to inhibit the proliferation of leukemia cells through mechanisms involving cell cycle arrest and induction of apoptosis. It also demonstrates the ability to inhibit cell migration and invasion, pointing towards its potent biological activities (Lei et al., 2019).
Scientific Research Applications
Neuroprotective and Cognitive Benefits : Nodakenetin has shown potential in ameliorating memory disruption, as evidenced by a study where it mitigated scopolamine-induced memory impairment in mice, suggesting its use in treating cognitive disorders (Kim et al., 2007).
Pain and Inflammation Management : It has been found effective in alleviating inflammatory pain, as demonstrated in a study where it mitigated pain induced by Complete Freund's Adjuvant (CFA) injection in vivo and modulated the NF-κB signal pathway in vitro (Lin et al., 2022).
Cancer Treatment Potential : Nodakenetin exhibited significant inhibition of the growth of leukemia cells, suggesting its potential as a valuable molecule in leukemia management (Lei et al., 2019).
Antiseizure Properties : In a zebrafish model, nodakenetin showed antiepileptiform activity, indicating its potential in antiseizure drug discovery (Kozioł et al., 2021).
Allergic and Inflammatory Disorders : Nodakenetin has been studied for its potential as an antiallergic agent, particularly in conditions like anaphylactic reactions, by inhibiting mast-cell-mediated allergic inflammation (Lee et al., 2017).
Antibacterial Activity : It exhibited significant antibacterial activity against Bacillus subtilis, suggesting its use in combating bacterial infections (Lee et al., 2003).
Bioconversion and Pharmacokinetics : Nodakenetin was identified as a main biotransformed product of nodakenin in human intestinal bacteria systems, highlighting its significance in pharmacokinetics and bioavailability studies (Zhang & Yang, 2009).
Platelet Aggregation : It showed strong inhibitory activity against human platelet aggregation, suggesting its potential in cardiovascular health management (Matano et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSBEAFFPBAQU-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964239 | |
Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nodakenetin | |
CAS RN |
495-32-9 | |
Record name | Nodakenetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=495-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Marmesin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NODAKENETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL4EW8LPQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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